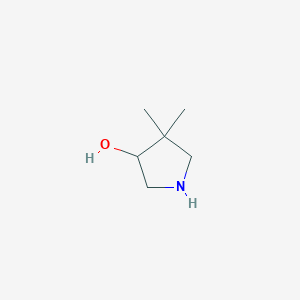
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine
Overview
Description
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine, also referred to as DPCM, is a cyclic amine with a unique structure that has been studied for its potential applications in the pharmaceutical and chemical industries. This cyclic amine is a derivative of cyclobutane and has a distinct three-ring structure. It has been studied for its ability to form stable complexes with metal ions, and its potential to act as a catalyst in organic synthesis.
Scientific Research Applications
Pharmacokinetics of Metformin
Metformin, a drug widely used in the management of non-insulin-dependent diabetes mellitus, showcases the importance of understanding the pharmacokinetics of chemical compounds for therapeutic applications. Studies have focused on its absorption, distribution, metabolism, and excretion to optimize its use in treatment plans, highlighting the critical role of pharmacokinetic research in drug development and therapeutic application (A. Scheen, 1996).
Serotonin Uptake Inhibitors
Research on zimelidine, a serotonin uptake inhibitor, illustrates the exploration of chemical compounds for their potential impact on neurotransmitter systems, specifically in treating depression. The initial clinical trials and pharmacologic effect monitoring underscore the exploration of compounds for neuropsychiatric applications, providing a model for studying (3,3-Dimethyl-1-phenylcyclobutyl)methanamine's potential effects on similar biological pathways (B. Siwers et al., 1977).
Carcinogenic Heterocyclic Amines
The detection of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not in those receiving parenteral alimentation demonstrates the interest in understanding how chemical compounds interact with the human body and their potential carcinogenic properties. This research area could be relevant for assessing the safety profile of new chemical entities, including (3,3-Dimethyl-1-phenylcyclobutyl)methanamine (H. Ushiyama et al., 1991).
Psychoactive Compound Use and Effects
The study of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) use in naturalistic settings for its potential benefits on depression and anxiety highlights the exploration of psychoactive substances for therapeutic purposes. This research could provide a framework for investigating the effects of related compounds, like (3,3-Dimethyl-1-phenylcyclobutyl)methanamine, on psychological conditions and subjective experiences (Alan K. Davis et al., 2018).
properties
IUPAC Name |
(3,3-dimethyl-1-phenylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)8-13(9-12,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKYKRWENVWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)



![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)

![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)
